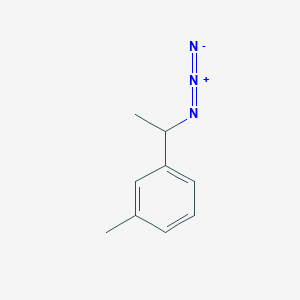
1-(1-Azidoethyl)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Azidoethyl)-3-methylbenzene is an organic compound characterized by the presence of an azide group attached to an ethyl chain, which is further connected to a benzene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Azidoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the conversion of alcohols to azides using reagents such as sodium azide (NaN₃) in the presence of triphenylphosphine (PPh₃) and iodine (I₂) in dimethyl sulfoxide (DMSO) . Another method includes the acid-catalyzed rearrangement of azides, where the azide group undergoes intramolecular rearrangement to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various azide derivatives.
Applications De Recherche Scientifique
1-(1-Azidoethyl)-3-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-energy materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(1-Azidoethyl)-3-methylbenzene involves the reactivity of the azide group. The azide group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
1-(Azidomethyl)-5H-tetrazole: Another azide-containing compound with applications in energetic materials.
1-Ethyl-5H-tetrazole: Similar structure but with an ethyl group instead of an azidoethyl group.
Uniqueness: 1-(1-Azidoethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azide-containing compounds. Its combination of an azide group with a methyl-substituted benzene ring makes it particularly useful in various synthetic and industrial applications .
Propriétés
Numéro CAS |
823189-12-4 |
|---|---|
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
1-(1-azidoethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-4-3-5-9(6-7)8(2)11-12-10/h3-6,8H,1-2H3 |
Clé InChI |
VVDUDWWSPRTIOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



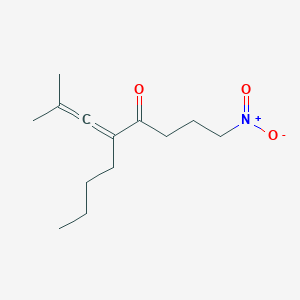


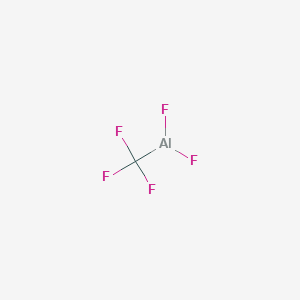
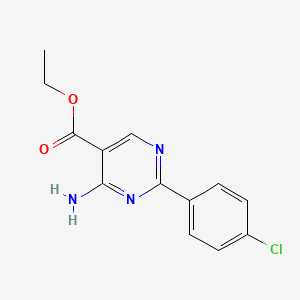
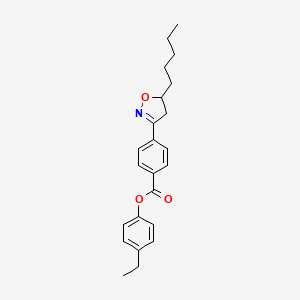
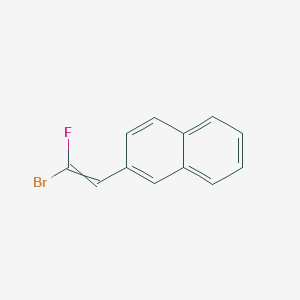
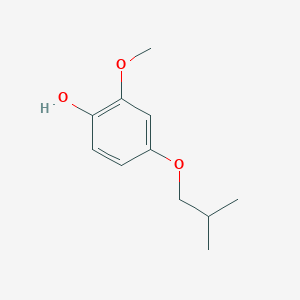
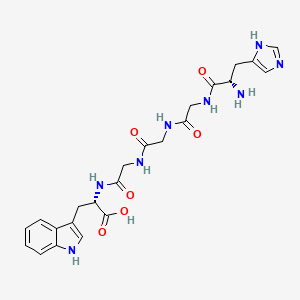

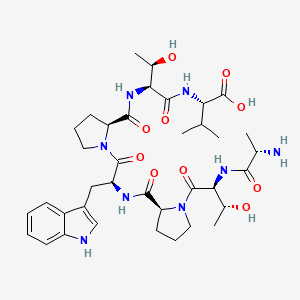
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
